ABQ11
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Overview
Description
ABQ11 is a novel potent inhinitor of tyrosine kinases, demonstrating antiproliferative effecrs against chronic myelogenous leukemia (CML) K562 cell line with IC50 values of 0.28 ± 0.03 μM, showing approximately three times higher selectivity than imatinib on CML.
Scientific Research Applications
Anticancer Activity
ABQ11, a novel chlorinated plastoquinone analog, has demonstrated significant anticancer properties. Specifically, it has shown pronounced antiproliferative effects against chronic myelogenous leukemia (CML) K562 cell lines, with IC50 values of 0.28 ± 0.03 μM. This compound exhibits about three times higher selectivity than imatinib for CML. It induces significant apoptosis in CML cells at low concentrations and shows inhibitory effects against tyrosine kinases, including ABL1. Molecular docking studies reveal key interactions of this compound in the ATP-binding pocket of ABL1 kinase. Additionally, DNA cleavage assays indicate that this compound can strongly disintegrate DNA, especially in the presence of iron (II) complex systems. This suggests that DNA cleavage is a major mechanism for this compound's anticancer effects. Furthermore, in silico ADMET predictions indicate that this compound is a drug-like small molecule with a favorable safety profile, making it a potential antiproliferative hit compound with unique cytotoxic activity distinct from other treatments (Bayrak et al., 2019).
Properties
Molecular Formula |
C16H16ClNO4 |
---|---|
Molecular Weight |
321.757 |
IUPAC Name |
2-Chloro-3-((2,5-dimethoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone |
InChI |
InChI=1S/C16H16ClNO4/c1-8-9(2)16(20)14(13(17)15(8)19)18-11-7-10(21-3)5-6-12(11)22-4/h5-7,18H,1-4H3 |
InChI Key |
VZWCWZROGLKULZ-UHFFFAOYSA-N |
SMILES |
O=C(C(C)=C1C)C(NC2=CC(OC)=CC=C2OC)=C(Cl)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABQ11; ABQ-11; ABQ 11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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